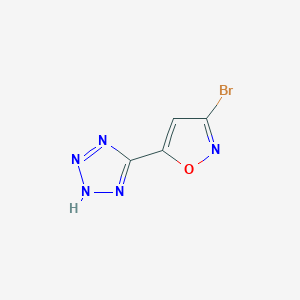
3-bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole is a heterocyclic compound that contains both bromine and tetrazole functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole typically involves the bromination of a precursor compound followed by the introduction of the tetrazole ring. One common method involves the bromination of 1,2-oxazole using bromine or a brominating agent under controlled conditions. The resulting bromo-oxazole is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted oxazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
3-Bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 3-bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole depends on its specific application. In medicinal chemistry, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the bromine and tetrazole groups can enhance the compound’s binding affinity and specificity for its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5-(2H-tetrazol-5-yl)pyridine
- 3-Bromo-5-(2H-tetrazol-5-yl)benzene
- 3-Bromo-5-(2H-tetrazol-5-yl)thiophene
Uniqueness
3-Bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole is unique due to the presence of both the oxazole and tetrazole rings, which confer distinct chemical and physical properties. This combination of functional groups is not commonly found in other compounds, making it a valuable scaffold for the development of new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C4H2BrN5O |
|---|---|
Poids moléculaire |
216.00 g/mol |
Nom IUPAC |
3-bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C4H2BrN5O/c5-3-1-2(11-8-3)4-6-9-10-7-4/h1H,(H,6,7,9,10) |
Clé InChI |
NDEMNTNFPWRMCV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(ON=C1Br)C2=NNN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















